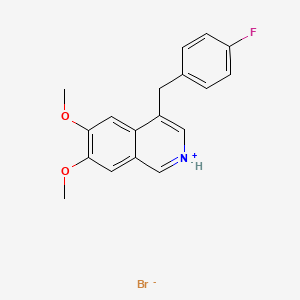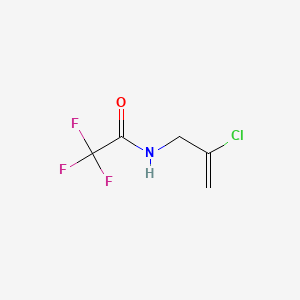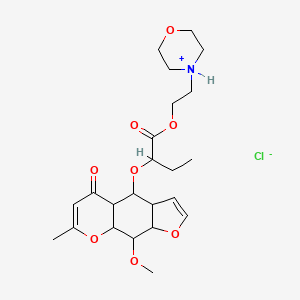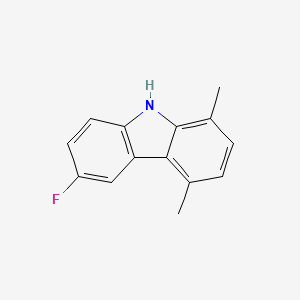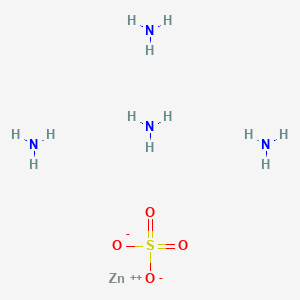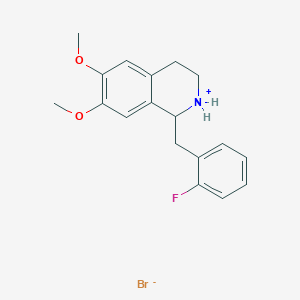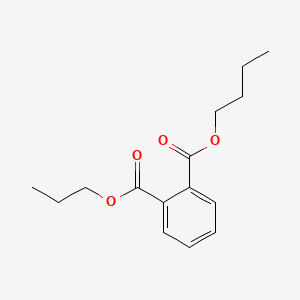
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is a complex organic compound that belongs to the dibenzofuran family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one typically involves multiple steps, including the formation of the dibenzofuran core and subsequent functionalization. Common synthetic routes may include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of acetyl, hydroxy, methoxymethyl, and methyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Batch Processing: Sequential addition of reagents and intermediates.
Continuous Flow Chemistry: For more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Polychlorinated Dibenzofurans: Known for their environmental impact and toxicity.
Other Functionalized Dibenzofurans: Compounds with different functional groups.
Uniqueness
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H18O7 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
6-acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/C18H18O7/c1-7-14(21)12(8(2)19)16-13(15(7)22)18(3)11(25-16)5-10(20)9(6-24-4)17(18)23/h5,20-22H,6H2,1-4H3 |
Clave InChI |
JUHMIKZXAVVTJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)COC)O)O2)C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


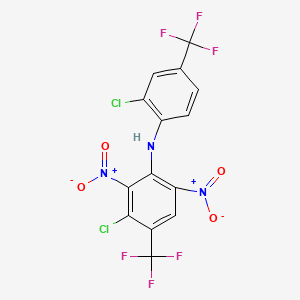
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
